7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde
Description
Properties
CAS No. |
944900-10-1 |
|---|---|
Molecular Formula |
C8H4F3N3O |
Molecular Weight |
215.13 g/mol |
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)6-1-2-14-5(4-15)3-12-7(14)13-6/h1-4H |
InChI Key |
JJDBWEZTEKMSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyrimidine Derivatives
The most common method involves the reaction of 2-aminopyrimidine with α-haloketones or α-bromoacetophenones. For example:
- Substrate : 2-Amino-5-(trifluoromethyl)pyrimidine reacts with α-bromo-4-methylacetophenone in 1,2-dichloroethane (DCE) at 150°C.
- Catalyst : Bismuth triflate (Bi(OTf)₃, 5 mol%) and p-toluenesulfonic acid (p-TsOH, 7.5 equiv) facilitate cyclization via a Ritter-type mechanism.
- Yield : 75–95% for analogous substrates.
Mechanism :
- Carbocation Formation : Acid-catalyzed generation of a carbocation from the α-bromoketone.
- Nucleophilic Attack : 2-Aminopyrimidine attacks the carbocation, forming a nitrilium intermediate.
- Cyclization and Rearomatization : Intramolecular cyclization followed by rearomatization yields the imidazo[1,2-a]pyrimidine core.
Domino A³-Coupling Reactions
An alternative green chemistry approach employs a one-pot reaction of:
- Components : 2-Aminopyrimidine, aldehydes, and terminal alkynes.
- Conditions : Catalyzed by CuI (10 mol%) in ethanol/water at 50°C.
- Yield : 65–87% for similar imidazo[1,2-a]pyridines.
Advantages : Atom economy and reduced waste (E-factor: 2.1 vs. 5.8 for conventional methods).
The introduction of the carbaldehyde group at position 3 is achieved via the Vilsmeier-Haack reaction, a regioselective formylation method.
Procedure
- Vilsmeier Reagent Preparation :
- Phosphorus oxychloride (POCl₃, 1.2 equiv) is added dropwise to dimethylformamide (DMF, 1.5 equiv) in chloroform at 0–5°C.
- Reaction with Imidazo[1,2-a]pyrimidine :
- The core (1 equiv) is suspended in chloroform and added to the Vilsmeier reagent.
- The mixture is refluxed for 4–24 hours (monitored by TLC).
- Workup :
- Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
- Purify via silica gel chromatography (20–30% EtOAc/hexane).
Key Data
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Reaction Time | 4–24 hours |
| Characterization | ¹H NMR: δ 10.01–10.23 (s, CHO) |
| Byproducts | <5% (hydrolysis intermediates) |
Mechanistic Insight :
- The reaction proceeds via electrophilic attack of the chloromethyleniminium ion (generated from POCl₃ and DMF) at the electron-rich C3 position of the imidazo[1,2-a]pyrimidine.
Alternative Synthetic Routes
Microwave-Assisted Imine Formation
While primarily used for derivatization, this method can adapt preformed aldehydes:
Oxidation of Hydroxymethyl Precursors
Though less common, oxidation of 3-hydroxymethyl intermediates (e.g., using MnO₂ or IBX) could theoretically yield the aldehyde. However, no direct examples are reported for this compound.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance efficiency:
- Catalyst Recycling : Bi(OTf)₃ and p-TsOH can be recovered via aqueous extraction.
- Solvent Choice : Methyl isobutyl ketone (MIBK) improves azetropic water removal during cyclization.
Challenges and Optimization
- Regioselectivity : Competing formylation at other positions is minimized by electron-withdrawing -CF₃ groups, which direct electrophiles to C3.
- Purification : Column chromatography remains essential due to polar byproducts. Gradient elution (hexane → EtOAc) resolves aldehyde derivatives effectively.
Analytical Characterization
Critical spectral data for 7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde:
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The imidazo[1,2-A]pyrimidine core can engage in various interactions with enzymes and receptors, potentially leading to biological effects such as inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Core Structure Variations
The imidazo[1,2-a]pyrimidine core differentiates this compound from analogs with imidazo[1,2-a]pyridine (e.g., DABTEI, KOXXGEM) . The pyrimidine ring introduces additional nitrogen atoms, influencing hydrogen-bonding capacity and electronic distribution compared to pyridine-based analogs.
Table 1: Core Structure Comparison
Substituent Effects
Trifluoromethyl (-CF₃) vs. Other Groups
Table 2: Substituent Comparison at Position 7
Functional Group at Position 3
The carbaldehyde (-CHO) group enables nucleophilic additions or condensations, contrasting with carboxylate esters (e.g., 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate ) or carbonitriles (ULEGOI ).
Table 3: Functional Group Reactivity
Physicochemical Properties
Biological Activity
7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group at the 7th position and a carbaldehyde functional group at the 3rd position of the imidazo[1,2-A]pyrimidine ring system. Its unique structural characteristics suggest promising applications in drug discovery and therapeutic development.
Synthesis and Properties
The synthesis of 7-(trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde can be achieved through various methods, often involving reactions that introduce the trifluoromethyl and carbaldehyde groups selectively. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its biological efficacy by facilitating better membrane penetration.
Biological Activity
Research indicates that 7-(trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde exhibits significant biological activity, particularly as an antimicrobial agent. Preliminary studies have suggested its potential effectiveness against various infectious diseases. The compound may interact with specific enzymes and receptors, influencing critical biological pathways relevant to disease mechanisms.
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of imidazo[1,2-A]pyrimidine derivatives, including this compound. For instance, compounds within this class have shown effectiveness against a range of bacterial strains. A comparative analysis of related compounds reveals that structural modifications can significantly impact their antimicrobial potency.
| Compound Name | Molecular Formula | CAS Number | Antimicrobial Activity |
|---|---|---|---|
| 7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde | C8H5F3N2O | TBD | Significant against multiple pathogens |
| 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde | C8H5F3N2O | 944900-16-7 | Moderate activity |
| Ethyl 7-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylate | C11H10F3N3O2 | TBD | Limited activity |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial effectiveness of various imidazo[1,2-A]pyrimidine derivatives against common pathogens. The results indicated that compounds with a trifluoromethyl substitution exhibited enhanced activity compared to their non-fluorinated counterparts .
- Enzyme Interaction Studies : Ongoing research aims to elucidate the interactions between 7-(trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde and specific biological targets such as enzymes involved in metabolic pathways. Preliminary data suggest potential inhibition of key enzymes linked to disease progression .
Q & A
Q. What are the common synthetic routes for 7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde?
The compound is typically synthesized via Vilsmeier-Haack formylation. A representative method involves reacting a precursor (e.g., 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine) with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform under reflux (8 hours). The reaction mixture is evaporated to dryness, and the product is purified via silica gel chromatography using ethyl acetate/petroleum ether . Alternative routes may involve cyclocondensation of trifluoromethylated intermediates with aldehydes or amines .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, ¹³C NMR can confirm the trifluoromethyl (-CF₃) group via a characteristic quartet near δ 120–125 ppm due to coupling with fluorine. IR spectroscopy identifies the aldehyde C=O stretch at ~1700 cm⁻¹. X-ray crystallography has been used for derivatives to resolve ambiguities in regiochemistry .
Q. What purification methods are effective for this compound?
Column chromatography using silica gel with ethyl acetate/petroleum ether (1:1) is standard. For polar impurities, gradient elution (e.g., 10–50% ethyl acetate in hexane) improves resolution. Recrystallization from ethyl acetate or ethanol may yield high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields?
Key variables include:
- Reagent stoichiometry : Excess POCl₃ (1.1–1.5 equiv) ensures complete formylation .
- Temperature : Reflux (70–80°C) minimizes side reactions like aldehyde oxidation .
- Solvent : Chloroform or dichloromethane enhances solubility of aromatic intermediates . Comparative studies show reaction times ranging from 5–8 hours, with shorter times (5 hours) reducing decomposition in thermally sensitive analogs .
Q. What computational approaches are used to study its reactivity?
Density functional theory (DFT) calculates electronic properties (e.g., Fukui indices) to predict electrophilic/nucleophilic sites. For Schiff base derivatives, molecular docking and MD simulations assess binding affinity to biological targets like phosphodiesterases. Spectroscopic data (e.g., NMR chemical shifts) are validated via quantum chemical calculations (B3LYP/6-311+G**) .
Q. How to address discrepancies in reported spectroscopic data?
Discrepancies in ¹H NMR peaks (e.g., aldehyde proton at δ 9.8–10.2 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism. Impurities from incomplete purification (e.g., residual DMF) can broaden signals. Cross-validation with HRMS and IR is critical .
Q. What strategies are employed to evaluate biological activity of derivatives?
Derivatives are screened for enzyme inhibition (e.g., phosphodiesterases) via kinetic assays. For example, 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives show inhibitory activity by competitive binding analysis. Structure-activity relationships (SAR) correlate substituents (e.g., electron-withdrawing -CF₃) with potency .
Q. How to design experiments for regioselective functionalization?
Regioselectivity in electrophilic substitution is guided by directing groups. For instance, the aldehyde at position 3 directs further substitution to position 7 via resonance effects. Microwave-assisted synthesis can enhance selectivity in cyclocondensation reactions .
Data Contradiction Analysis
- Yield Variations : Differences in reported yields (50–85%) for similar routes may stem from purification efficiency or precursor purity. For example, trace moisture in POCl₃ can hydrolyze the aldehyde, reducing yields .
- Biological Activity : Discrepancies in IC₅₀ values for enzyme inhibitors may arise from assay conditions (e.g., pH, co-solvents) or protein isoforms. Standardized protocols (e.g., ATP concentration in kinase assays) mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
